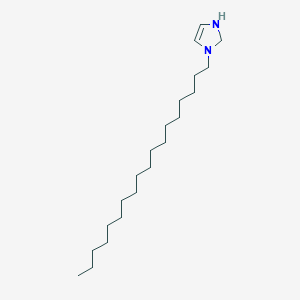
1-Octadecyl-2,3-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecyl-2,3-dihydro-1H-imidazole is a chemical compound with the molecular formula C21H42N2. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by a long octadecyl chain attached to the imidazole ring, making it a fatty imidazoline derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecyl-2,3-dihydro-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient for producing fatty imidazolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The long octadecyl chain allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
1-Octadecyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its cytotoxic effects against cancer cell lines.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Octadecyl-2,3-dihydro-1H-imidazole involves its interaction with cellular membranes and enzymes. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the imidazole ring can interact with various enzymes, inhibiting their activity and leading to cytotoxic effects .
Comparison with Similar Compounds
- 1-Octadecyl-1H-imidazole
- 1,3-Dialkyl-2,3-dihydro-2-imino-1H-imidazole derivatives
- Fatty imidazolines derived from other fatty acids like decyl and dodecyl
Uniqueness: 1-Octadecyl-2,3-dihydro-1H-imidazole is unique due to its long octadecyl chain, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane-disrupting agents .
Properties
CAS No. |
91834-91-2 |
|---|---|
Molecular Formula |
C21H42N2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
3-octadecyl-1,2-dihydroimidazole |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-22-21-23/h18,20,22H,2-17,19,21H2,1H3 |
InChI Key |
PNYFLXCOMFVARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






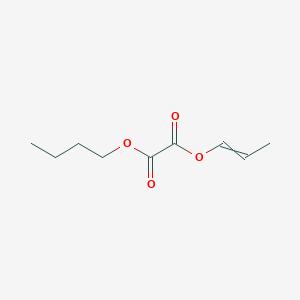

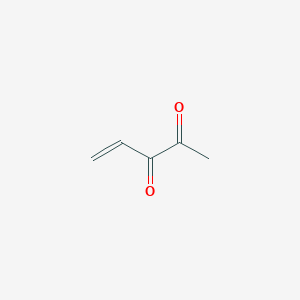
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
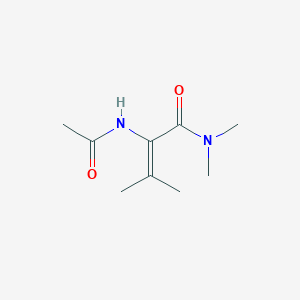

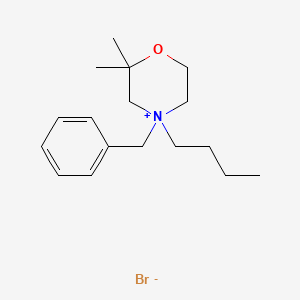

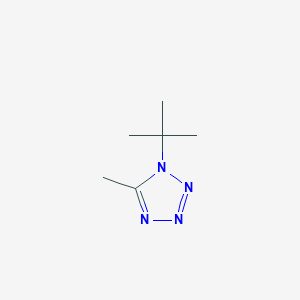
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
